2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is not yet fully understood. However, it is believed to act on the central nervous system by binding to certain receptors in the brain, thus altering the activity of certain neurotransmitters. It has also been suggested that it may interact with certain enzymes in the body, thus modulating the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to modulate the activity of certain enzymes in the body, thus affecting the metabolism of certain drugs. It has also been shown to have an effect on the central nervous system, as well as on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The use of 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is available commercially. Secondly, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic if ingested in large quantities.
Future Directions
There are several potential future directions for research involving 2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide. Firstly, further research could be conducted into the mechanism of action of the compound, in order to better understand its effects on the body. Additionally, further research could be conducted into the potential applications of the compound in various medical treatments. Finally, further research could be conducted into the potential toxicity of the compound, in order to ensure its safe use in laboratory experiments.
Synthesis Methods
2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide can be synthesized using the following method. First, 4-chlorophenol and 4-methoxybenzaldehyde are reacted in the presence of sodium hydroxide to form this compound(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-acetamide. Then, the compound is reacted with acetic anhydride in the presence of sodium acetate to form this compound.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide has been studied for its potential applications in scientific research. The compound has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the mechanism of action of certain drugs. It has also been used in studies of the effects of certain drugs on the cardiovascular system, as well as in studies of the metabolism of certain drugs.
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-25-18-6-2-16(3-7-18)21(10-12-26-13-11-21)15-23-20(24)14-27-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIFTLORHJTQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.